molecular formula C15H21NO4S2 B2597005 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine CAS No. 1448078-72-5

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Cat. No.: B2597005
CAS No.: 1448078-72-5
M. Wt: 343.46
InChI Key: OPPVCVZRHQOWLS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a bis-sulfonylated pyrrolidine derivative characterized by two distinct sulfonyl substituents: a methylsulfonyl group at the 3-position and a 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl group at the 1-position of the pyrrolidine ring. The compound’s structure combines a saturated bicyclic aromatic system (tetrahydronaphthalene) with a five-membered heterocyclic ring, conferring unique physicochemical and pharmacological properties. Sulfonamide groups are known for their electron-withdrawing effects, which enhance stability and influence binding interactions in biological systems.

Properties

IUPAC Name

3-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-21(17,18)15-8-9-16(11-15)22(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPVCVZRHQOWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the sulfonyl groups and the pyrrolidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolidine ring or the tetrahydronaphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on sulfonyl substituents, core heterocycles, and aromatic systems. Key comparisons are outlined below:

Sulfonamide Derivatives with Pyrrolidine Cores
Compound Name Core Structure Sulfonyl Substituents logP Solubility (mg/mL) Reported Activity (IC50)
3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine Pyrrolidine Methylsulfonyl, phenylsulfonyl 1.8 0.12 450 nM (Cathepsin B)
Target Compound Pyrrolidine Methylsulfonyl, tetrahydronaphthalenylsulfonyl 2.5 0.08 N/A
1,3-Bis(trifluoromethylsulfonyl)pyrrolidine Pyrrolidine Two trifluoromethylsulfonyl groups 3.1 0.03 220 nM (Carbonic Anhydrase)

Key Findings :

  • Trifluoromethylsulfonyl analogs exhibit higher potency in enzyme inhibition due to stronger electron-withdrawing effects, though they face metabolic stability challenges .
Sulfonamides with Bicyclic Aromatic Systems
Compound Name Core Structure Sulfonyl Substituents logP Solubility (mg/mL)
1-(Naphthalen-2-ylsulfonyl)pyrrolidine Pyrrolidine Naphthalenylsulfonyl 2.7 0.05
Target Compound Pyrrolidine Tetrahydronaphthalenylsulfonyl 2.5 0.08
1-(Decalin-2-ylsulfonyl)piperidine Piperidine Decalin sulfonyl 3.0 0.02

Key Findings :

  • Piperidine-based sulfonamides (e.g., decalin derivatives) show higher logP values but lower solubility, highlighting the trade-off between hydrophobicity and bioavailability .
Methylsulfonyl-Containing Pharmacophores
Compound Name Core Structure Additional Substituents Metabolic Stability (t½, h)
Target Compound Pyrrolidine Tetrahydronaphthalenylsulfonyl 6.2 (predicted)
3-(Methylsulfonyl)-1-(tosyl)pyrrolidine Pyrrolidine p-Toluenesulfonyl 4.8
3-(Methylsulfonyl)azetidine Azetidine None 2.1

Key Findings :

  • Methylsulfonyl groups generally improve metabolic stability compared to alkylsulfonyl or arylsulfonyl groups due to resistance to oxidative degradation .
  • The tetrahydronaphthalene system in the target compound may further enhance stability by shielding the sulfonamide group from enzymatic hydrolysis .

Biological Activity

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, efficacy in various assays, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with both methylsulfonyl and tetrahydronaphthalene sulfonyl groups. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as an inhibitor in various cellular processes. Notably, it has been studied for its potential as an anticancer agent and its effects on enzymatic pathways.

The exact mechanism of action is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. The sulfonyl groups may enhance binding affinity to target proteins, thereby modulating their activity.

Efficacy in Biological Assays

Several studies have evaluated the biological efficacy of this compound through various assays:

Assay Type Description Findings
Cell Viability Assays Evaluated against cancer cell lines (e.g., SJSA-1)Moderate inhibition of cell growth observed .
Apoptosis Induction Assessed by measuring PARP cleavage and caspase-3 activationInduction of apoptosis noted at higher concentrations .
Enzyme Inhibition Targeted MDM2 protein interactionsHigh binding affinity demonstrated .

Case Studies

  • Tumor Growth Inhibition : In a murine model, daily administration of the compound at 100 mg/kg resulted in moderate tumor growth inhibition in SJSA-1 xenografts. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .
  • Mechanistic Studies : Further investigations revealed that the compound could activate p53 pathways leading to enhanced apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase activation in treated cells .
  • Comparative Studies : When compared to other known MDM2 inhibitors, this compound showed favorable potency profiles, suggesting it may be a viable candidate for further development in oncology .

Q & A

Basic: What are the key considerations for synthesizing sulfonamide-substituted pyrrolidine derivatives like 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride) are reacted with pyrrolidine precursors under controlled conditions. Key steps include:

  • Solvent selection : Dichloromethane or pyridine are common for sulfonylation due to their inertness and ability to stabilize intermediates .
  • Catalysis : Triethylamine (TEA) is used to neutralize HCl byproducts during sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate) ensures removal of unreacted sulfonyl chlorides .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm product identity using 1H^1 \text{H}-NMR and IR spectroscopy .

Advanced: How can structural modifications of the tetrahydronaphthalene moiety influence the biological activity of this compound?

Methodological Answer:
The tetrahydronaphthalene group contributes to lipophilicity and π-π stacking interactions with biological targets. To evaluate its role:

Comparative SAR Studies : Synthesize analogs with naphthalene (fully aromatic) or biphenyl substituents and compare binding affinities (e.g., via receptor inhibition assays) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess how partial saturation in tetrahydronaphthalene affects binding to hydrophobic pockets .

Bioactivity Profiling : Test modified compounds against enzyme targets (e.g., kinases or GPCRs) to correlate structural changes with IC50_{50} shifts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS identifies volatile byproducts .
  • Spectroscopy :
    • 1H^1 \text{H}-NMR confirms substitution patterns (e.g., integration ratios for methylsulfonyl protons at δ ~3.0 ppm) .
    • IR spectroscopy verifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • Elemental Analysis : Validate molecular formula (e.g., C16_{16}H20_{20}N2_2O4_4S2_2) with ≤0.3% deviation .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) across experiments .

Orthogonal Validation : Pair in vitro enzyme inhibition assays with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

Meta-Analysis : Compare data with structurally related compounds (e.g., naphthalenesulfonamides) to identify trends in activity-stability relationships .

Basic: What safety protocols are recommended for handling sulfonamide derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Storage : Keep the compound in a desiccator at 4°C to prevent hydrolysis of sulfonamide bonds .

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Use software like Synthia or ChemDraw to identify viable precursors (e.g., pyrrolidine-3-carboxylic acid derivatives) .
  • Reaction Optimization : Apply DFT calculations (Gaussian 16) to model transition states and predict optimal temperatures for sulfonylation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on solvent polarity and catalyst loading .

Basic: What are the stability challenges for sulfonamide-substituted pyrrolidines under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the sulfonamide nitrogen may lead to hydrolysis. Monitor stability via accelerated degradation studies (e.g., 0.1 M HCl at 40°C for 24 hours) .
  • Basic Conditions : Saponification of ester groups (if present) can occur. Use phosphate buffers (pH 7.0–7.4) for biological assays to minimize degradation .

Advanced: What strategies can validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout Models : Use CRISPR-Cas9 to delete putative target genes (e.g., kinases) and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm direct target engagement .
  • Metabolomics : Perform LC-MS-based profiling to identify downstream biomarkers affected by the compound .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed Protocols : Specify exact molar ratios (e.g., 1:1.2 pyrrolidine:sulfonyl chloride), reaction times, and stirring rates .
  • Reference Standards : Use commercially available intermediates (e.g., 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride) with ≥95% purity .
  • Inter-Lab Validation : Share samples with collaborating labs for cross-validation via 1H^1 \text{H}-NMR and HPLC .

Advanced: How can multi-parametric optimization balance the compound’s solubility, stability, and bioactivity?

Methodological Answer:

  • QSPR Modeling : Correlate logP values (via ChemAxon) with aqueous solubility and adjust substituents (e.g., methylsulfonyl vs. ethylsulfonyl) .
  • Salt Formation : Screen counterions (e.g., HCl or sodium salts) to enhance crystallinity and stability .
  • Accelerated Stability Testing : Use DOE (Design of Experiments) to evaluate temperature, humidity, and light effects on shelf life .

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